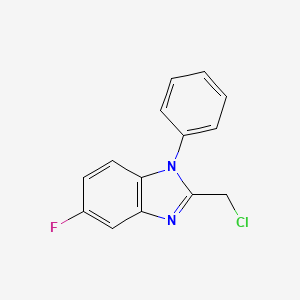

2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole

Description

2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole is a substituted benzimidazole derivative characterized by a benzimidazole core with three key substituents:

- Chloromethyl group (-CH₂Cl) at position 2,

- Fluoro (-F) at position 5,

- Phenyl (-C₆H₅) at position 1.

Properties

IUPAC Name |

2-(chloromethyl)-5-fluoro-1-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-9-14-17-12-8-10(16)6-7-13(12)18(14)11-4-2-1-3-5-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHHNROCPIPVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)N=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155094-40-8 | |

| Record name | 2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole typically involves the cyclization of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

Coupling Reactions: The fluorine atom can participate in cross-coupling reactions with organometallic reagents

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products:

- Substituted benzimidazoles with various functional groups.

- N-oxides and dihydro derivatives of benzimidazole .

Scientific Research Applications

2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation

Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: Investigated for its antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole involves its interaction with biological macromolecules:

DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation and survival pathways, such as topoisomerases

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Benzimidazole derivatives exhibit diverse pharmacological and chemical behaviors depending on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Reactivity and Functionalization

The chloromethyl group at position 2 in the target compound distinguishes it from analogues with aryl or alkyl substituents (e.g., 2-(2-chlorophenyl) in ). This group facilitates nucleophilic substitution reactions, enabling the synthesis of derivatives like thioethers or amines . For example:

- In -(chloromethyl)-1H-benzimidazoles were coupled with thiols to form antibacterial agents (e.g., 2-[(benzimidazol-2-yl)methylthio] derivatives) .

- By contrast, compounds lacking a chloromethyl group (e.g., 2-(4-chlorophenyl)-5-methyl-1H-benzimidazole ) require alternative strategies for functionalization.

Pharmacokinetic Considerations

- Metabolic Stability : Fluoro and chloro substituents slow oxidative metabolism, as seen in related compounds like 5-chloro-2-sulfanyl derivatives .

Biological Activity

2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a fluorine atom at specific positions on the benzimidazole ring, contributing to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and bacterial proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and cell survival.

- DNA Interaction : Benzimidazole derivatives are known to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study by Balram Soni et al. demonstrated that compounds with similar structures showed enhanced cytotoxic effects against the K-562 human leukemia cell line, suggesting a promising avenue for cancer therapy .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that benzimidazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been well-documented. In particular, modifications at the 5-position of the benzimidazole ring have been associated with enhanced anti-inflammatory effects in preclinical models . This suggests that this compound might also exhibit similar properties.

Case Studies and Research Findings

Q & A

Basic: What are the common synthetic routes for preparing 2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole?

Methodological Answer:

The compound is typically synthesized via condensation of substituted o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic or catalytic conditions. Key steps include:

- Cyclocondensation : Reacting 4-fluoro-1,2-diaminobenzene derivatives with chloromethyl-substituted benzaldehyde in polar aprotic solvents (e.g., DMF) under reflux .

- Catalytic Systems : Use of sodium metabisulfite as a cyclization promoter in inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts .

- Post-Functionalization : Introducing the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation after benzimidazole ring formation .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Optimization involves systematic variation of:

- Solvent Polarity : Polar solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions; toluene/ethanol mixtures balance reactivity and purity .

- Catalyst Loading : Sodium metabisulfite (10–20 mol%) improves cyclization efficiency, while excess catalyst may degrade sensitive functional groups .

- Temperature Control : Reflux conditions (100–120°C) are critical for ring closure, but prolonged heating risks decomposition. Monitoring via TLC or HPLC is advised .

- Inert Atmosphere : Nitrogen or argon prevents oxidation of diamine precursors, reducing byproducts like quinoxalines .

Basic: Which analytical techniques are most reliable for validating the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluoro at C5, chloromethyl at C2) and aromatic proton environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine’s M+2 peak) .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .

- IR Spectroscopy : Absence of primary amine stretches (~3300 cm) confirms successful cyclization .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Benzimidazole NH tautomerism can shift proton signals; DMSO-d suppresses this via hydrogen bonding .

- Impurity Peaks : Compare with synthesized reference standards or use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Dynamic Effects : Variable-temperature NMR identifies conformational exchanges (e.g., rotamers in chloromethyl groups) .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:

Benzimidazole scaffolds are known for:

- Antimicrobial Activity : Substitutions at C2 (chloromethyl) and C5 (fluoro) enhance binding to bacterial topoisomerases .

- Anticancer Potential : Fluorine improves bioavailability, while chloromethyl groups enable covalent binding to kinase targets .

- Antiviral Effects : Analogues inhibit viral proteases via π-π stacking with phenyl groups .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Electron-Withdrawing Groups : Fluorine at C5 increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes) .

- Chloromethyl Flexibility : Replace with bulkier substituents (e.g., trifluoromethyl) to probe steric effects on binding .

- Computational Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., Bcl-2 in cancer) and prioritize synthetic targets .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of chloromethyl vapors .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced: How can decomposition products be identified and mitigated during storage?

Methodological Answer:

- Accelerated Stability Testing : Heat samples to 40–60°C and analyze via GC-MS or LC-MS to detect degradation products (e.g., hydrolysis to benzimidazolone) .

- Stabilizers : Add desiccants (molecular sieves) or antioxidants (BHT) to formulations to prolong shelf life .

Advanced: What computational methods are used to study this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., tubulin) over 100+ ns trajectories to assess stability .

- Docking Studies : Use Glide or GOLD to predict binding poses; validate with mutagenesis data (e.g., key residues in ATP-binding pockets) .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC values to optimize activity .

Basic: What strategies are recommended for literature reviews on this compound?

Methodological Answer:

- Database Searches : Use SciFinder and Reaxys with keywords: This compound AND synthesis/biological activity .

- Patent Mining : Explore USPTO and Espacenet for synthetic protocols (e.g., EP 217700) .

Advanced: How can patent analysis inform novel synthetic routes or applications?

Methodological Answer:

- Claim Mapping : Identify unprotected derivatives (e.g., non-pharmaceutical uses in materials science) from expired patents .

- Process Optimization : Adapt patented catalytic systems (e.g., microwave-assisted synthesis) to reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.